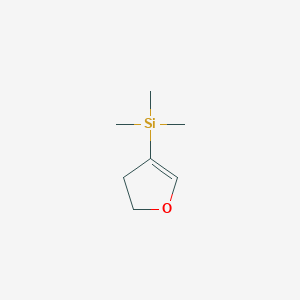
(4,5-Dihydrofuran-3-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dihydrofuran-3-yl)(trimethyl)silane is a chemical compound that features a dihydrofuran ring attached to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dihydrofuran-3-yl)(trimethyl)silane typically involves the reaction of dihydrofuran derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (4,5-Dihydrofuran-3-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The dihydrofuran ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce saturated silane compounds.
Aplicaciones Científicas De Investigación
(4,5-Dihydrofuran-3-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which (4,5-Dihydrofuran-3-yl)(trimethyl)silane exerts its effects involves the reactivity of the dihydrofuran ring and the trimethylsilyl group. The dihydrofuran ring can participate in various chemical reactions, while the trimethylsilyl group can stabilize intermediates and facilitate the introduction of other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
- (4,5-Dihydrofuran-2-yl)(methyl)diphenylsilane
- Tris(4,5-dihydrofuran-2-yl)methylsilane
- Tris(4,5-dihydrofuran-2-yl)phenylsilane
Comparison: (4,5-Dihydrofuran-3-yl)(trimethyl)silane is unique due to the specific positioning of the trimethylsilyl group and the dihydrofuran ring. This structural arrangement imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the trimethylsilyl group can enhance the compound’s stability and facilitate certain reactions that may not be as efficient with other similar compounds.
Propiedades
Número CAS |
90633-09-3 |
|---|---|
Fórmula molecular |
C7H14OSi |
Peso molecular |
142.27 g/mol |
Nombre IUPAC |
2,3-dihydrofuran-4-yl(trimethyl)silane |
InChI |
InChI=1S/C7H14OSi/c1-9(2,3)7-4-5-8-6-7/h6H,4-5H2,1-3H3 |
Clave InChI |
ZOAOKKAWASAORM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=COCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


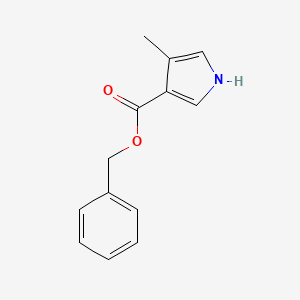
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
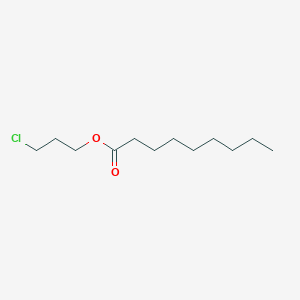
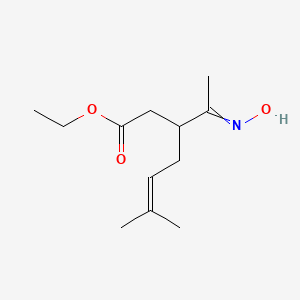
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
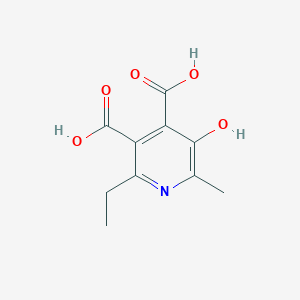
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)
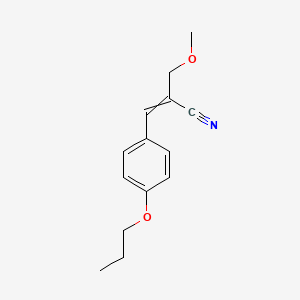
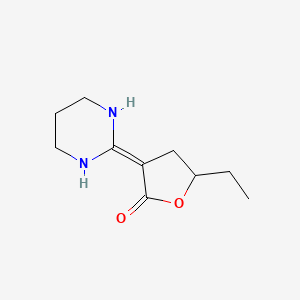
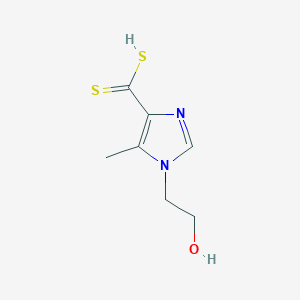
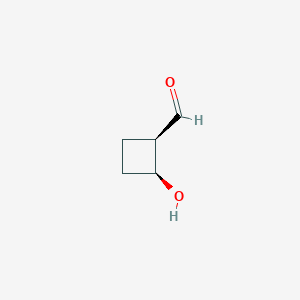
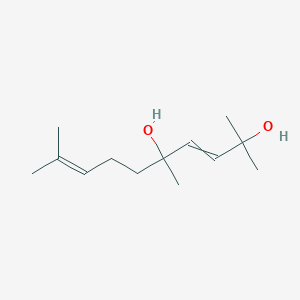
![but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14375319.png)
